Nor-S-(?)-SCH-23388 hydrochloride
Description
Nor-S-(−)-SCH-23388 hydrochloride is a chiral benzazepine derivative primarily investigated for its interaction with dopamine receptors. It is structurally related to SCH-23390, a well-characterized D1-like receptor antagonist. The "Nor" prefix indicates the absence of a methyl group compared to its parent compound, SCH-23388, which may influence receptor binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKJSJAERRMBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nor-S-(?)-SCH-23388 hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with phenylacetaldehyde in the presence of a reducing agent to form the intermediate, which is then cyclized to produce the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Nor-S-(?)-SCH-23388 hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-one.
Reduction: Formation of 2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Nor-S-(?)-SCH-23388 hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzazepine derivatives.
Biology: Employed in studies involving dopamine receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its dopamine receptor antagonism.
Industry: Utilized in the development of pharmaceuticals targeting the central nervous system.
Mechanism of Action
The primary mechanism of action of Nor-S-(?)-SCH-23388 hydrochloride involves its interaction with dopamine D1 receptors. By binding to these receptors, it inhibits the action of dopamine, thereby modulating neurotransmission in the brain. This interaction affects various molecular pathways involved in mood regulation, motor control, and cognitive functions .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number: 107128-79-0 (as per "S(-)-SCH-23388 NORMETHYL HYDROCHLORIDE" in ).
- Alternative Names: Desmethyl SCH-23388 hydrochloride, Nor-SCH-23388 hydrochloride.
- Molecular Formula : C16H17ClN2O·HCl (inferred from structural analogs like SCH-23390).
Its nor-methyl modification may reduce metabolic stability compared to methylated analogs .
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in the SCH Series
Key Observations :
- Nor-methyl modification: The absence of a methyl group in Nor-S-(−)-SCH-23388 may alter binding kinetics or metabolic pathways compared to SCH-23390 or SCH-23388 .
- Chirality: The "S(−)" enantiomer (as in Nor-S-(−)-SCH-23388) is critical for receptor specificity, mirroring trends in SCH-24518 enantiomers .
Functional Analogs in Dopaminergic Pathways
Comparison Highlights :
- Receptor Specificity: Nor-S-(−)-SCH-23388 is inferred to target D1 receptors, whereas compounds like (S)-O-Desmethylraclopride target D2/D3 receptors, reflecting divergent therapeutic applications .
- Therapeutic Potential: Unlike Norapomorphine (a dopamine agonist), Nor-S-(−)-SCH-23388’s antagonism may be suited for studying schizophrenia or addiction pathways .
Data Gaps and Research Limitations
The available evidence lacks explicit binding affinity (Ki), solubility, or stability data for Nor-S-(−)-SCH-23388 hydrochloride. For example:
- SCH-23390 hydrochloride has well-documented D1 Ki values of ~0.2 nM, but analogous data for Nor-S-(−)-SCH-23388 are absent in the provided sources .
- CAS discrepancies : SCH-23388 hydrochloride is listed under CAS 1217443-99-6 in but as 73445-63-3 (free base) in the same source, necessitating verification from primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
